molecular formula C12H7F3N2 B11877242 8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline CAS No. 1206200-20-5

8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline

Cat. No.: B11877242
CAS No.: 1206200-20-5
M. Wt: 236.19 g/mol
InChI Key: CEWKSDKGXAAHOJ-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that features a pyrroloquinoxaline core with a trifluoromethyl group attached at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized pyrroles. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)pyrroles, which can be induced by irradiation with visible light in the presence of carboxylic acid derivatives . This reaction proceeds under mild conditions and results in the formation of the desired pyrroloquinoxaline system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can yield a variety of functionalized pyrroloquinoxalines .

Scientific Research Applications

8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets. For example, it has been shown to act as an inhibitor of human protein kinase CK2 and AKT kinase, which are involved in various signaling pathways . The compound’s effects are mediated through its binding to these targets, leading to the modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:

The presence of the trifluoromethyl group in this compound imparts unique electronic properties that can enhance its activity in certain applications, making it distinct from these similar compounds.

Properties

CAS No.

1206200-20-5

Molecular Formula

C12H7F3N2

Molecular Weight

236.19 g/mol

IUPAC Name

8-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C12H7F3N2/c13-12(14,15)8-3-4-10-11(6-8)17-5-1-2-9(17)7-16-10/h1-7H

InChI Key

CEWKSDKGXAAHOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C=NC3=C2C=C(C=C3)C(F)(F)F

Origin of Product

United States

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